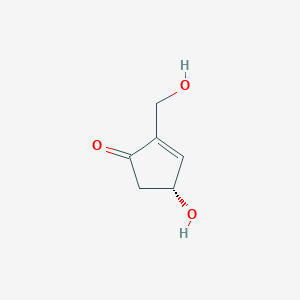

(4R)-4-Hydroxy-2-(hydroxymethyl)cyclopent-2-en-1-one

Übersicht

Beschreibung

“(4R)-4-Hydroxy-2-(hydroxymethyl)cyclopent-2-en-1-one” is a chemical compound with the molecular formula C6H8O3 . It is a derivative of cyclopentenone .

Synthesis Analysis

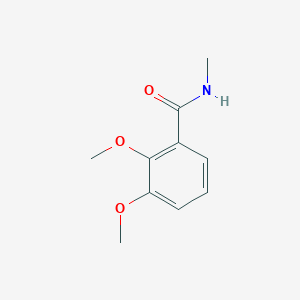

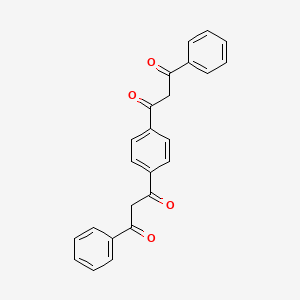

Aromatic aldehydes reacted with aliphatic ketones in the presence of thionyl chloride in anhydrous ethanol to give seven derivatives of 2-cyclopenten-1-one in one step with reasonable yields .Molecular Structure Analysis

The molecule contains a five-membered ring and has a double bond, a ketone group, and a hydroxymethyl group . The molecule is not aromatic as the conjugated sp2 carbons of the original structure are not cyclic .Chemical Reactions Analysis

Aromatic aldehydes reacted with aliphatic ketones in the presence of thionyl chloride in anhydrous ethanol to give seven derivatives of 2-cyclopenten-1-one in one step with reasonable yields .Physical And Chemical Properties Analysis

The compound has a molecular weight of 112.127 Da . Other physical and chemical properties such as density, boiling point, vapor pressure, enthalpy of vaporization, flash point, index of refraction, molar refractivity, freely rotating bonds, polar surface area, polarizability, surface tension, and molar volume are not available in the retrieved resources .Wissenschaftliche Forschungsanwendungen

Drug Synthesis

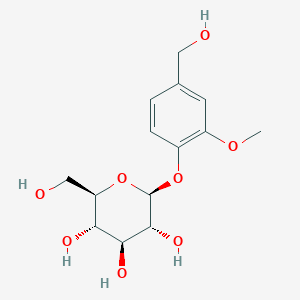

®-4-Hydroxy-2-(hydroxymethyl)-2-cyclopenten-1-one: is a versatile building block in drug synthesis. Its reactive enone structure allows for various chemical transformations, making it valuable for constructing complex molecules. For instance, it can undergo Michael addition reactions, which are pivotal in creating carbon-carbon bonds in pharmaceutical compounds .

Hydrogel Formation

The compound’s ability to form hydrogels has been explored due to its structural properties. Hydrogels have a broad range of applications, including drug delivery systems, wound healing materials, and tissue engineering scaffolds. The compound’s hydroxyl groups can participate in cross-linking reactions, contributing to the hydrogel’s mechanical and rheological properties .

Nanotechnology

In nanotechnology, ®-4-Hydroxy-2-(hydroxymethyl)-2-cyclopenten-1-one can be used to modify the surface of nanocrystals. This modification can improve the solubility and biocompatibility of nanocrystals, which is crucial for their application in biomedical imaging and as carriers for drug delivery .

Antiviral Research

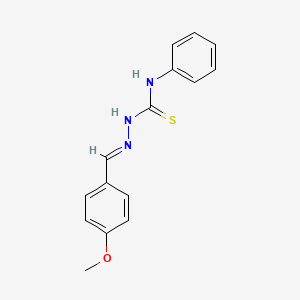

Cyclopentenone derivatives have shown significant anti-influenza A virus activities. The compound’s framework can be utilized to synthesize new antiviral agents, potentially offering a new class of treatments against various viral infections .

Antibacterial Agents

The compound has been investigated for its antibacterial properties. Its structure allows for the synthesis of derivatives that can act against pathogenic bacteria, offering a pathway to new antibacterial drugs .

Electrophilic Additions

As an electrophile, ®-4-Hydroxy-2-(hydroxymethyl)-2-cyclopenten-1-one is employed in various addition reactions. These include conjugate additions with organocopper nucleophiles and Diels-Alder cycloadditions, which are fundamental reactions in organic synthesis .

Anti-Inflammatory Research

Cyclopentenone derivatives are known for their anti-inflammatory properties. The compound can be used as a precursor for synthesizing molecules that inhibit pro-inflammatory pathways, which is beneficial for treating chronic inflammatory diseases .

Rheology Modifier

The compound’s influence on the rheological behavior of materials makes it a valuable additive in formulations where viscosity modification is desired. This application is particularly relevant in the production of paints, coatings, and personal care products .

Safety and Hazards

Eigenschaften

IUPAC Name |

(4R)-4-hydroxy-2-(hydroxymethyl)cyclopent-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8O3/c7-3-4-1-5(8)2-6(4)9/h1,5,7-8H,2-3H2/t5-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAXYYSFDXQHLOD-YFKPBYRVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C=C(C1=O)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H](C=C(C1=O)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50824450 | |

| Record name | (4R)-4-Hydroxy-2-(hydroxymethyl)cyclopent-2-en-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50824450 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4R)-4-Hydroxy-2-(hydroxymethyl)cyclopent-2-en-1-one | |

CAS RN |

76420-07-0 | |

| Record name | (4R)-4-Hydroxy-2-(hydroxymethyl)cyclopent-2-en-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50824450 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

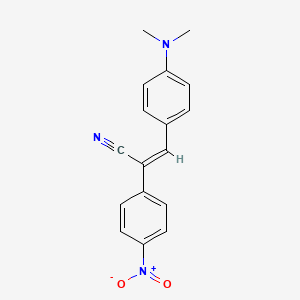

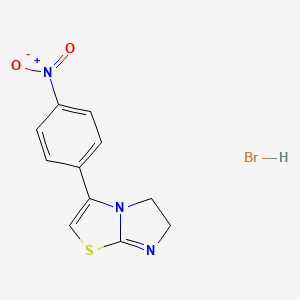

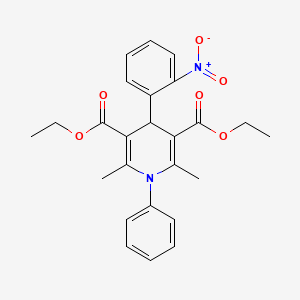

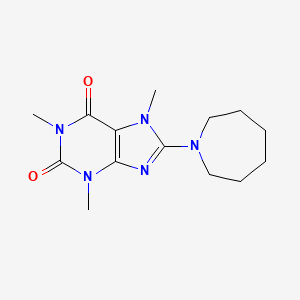

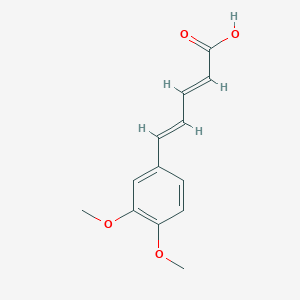

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.